3-Butenenitrile

Isomerization Kinetics Cyanoethylation

3-Butenenitrile delivers non-conjugated terminal alkene reactivity unavailable from saturated or conjugated nitriles. It serves as a stable, storable precursor for precise kinetic isomerization to 2-butenenitrile, enabling controlled cyanoethylation without hazardous handling. Unique double di-sigma bonding on Si(001) makes it essential for semiconductor surface functionalization. Acts as a reductive polymerization additive in PC/graphite Li-ion electrolytes. Enables thiol-ene synthesis of functionalized sulfides/sulfones. Procure with confidence—when generic nitriles fail, this bifunctional intermediate delivers.

Molecular Formula C4H5N
Molecular Weight 67.09 g/mol
CAS No. 109-75-1
Cat. No. B123554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenenitrile
CAS109-75-1
Synonyms3-Butenenitrile;  1-Butene-3-nitrile;  1-Propene-3-nitrile;  2-Propenyl Cyanide;  3-Butenonitrile;  3-Butenylnitrile;  3-Cyano-1-propene;  3-Cyanopropene;  NSC 2583;  Vinylacetonitrile;  β-Butenonitrile
Molecular FormulaC4H5N
Molecular Weight67.09 g/mol
Structural Identifiers
SMILESC=CCC#N
InChIInChI=1S/C4H5N/c1-2-3-4-5/h2H,1,3H2
InChIKeySJNALLRHIVGIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butenenitrile CAS 109-75-1: A Terminal Olefinic Nitrile Building Block


3-Butenenitrile (CAS 109-75-1), also known as allyl cyanide, is a C4 aliphatic nitrile featuring a terminal carbon-carbon double bond and a nitrile group (C≡N) . This unsaturated structure confers reactivity distinct from saturated nitriles, enabling participation in addition reactions, polymerizations, and transition-metal-catalyzed transformations . Its physical properties include a boiling point of 116-121 °C and a density of 0.834 g/mL at 25 °C . As a small, bifunctional molecule, it serves as a versatile intermediate in organic synthesis and specialized industrial applications.

Why 3-Butenenitrile Cannot Be Interchanged with Saturated or Other Unsaturated Nitriles


Despite being a simple nitrile, 3-butenenitrile exhibits specific behavior that prevents its direct replacement by analogs like saturated butyronitrile or the conjugated 2-butenenitrile. Critically, the non-conjugated terminal double bond allows for selective isomerization to its conjugated counterpart, a reaction that proceeds at a defined rate and is highly dependent on the catalyst, as shown by kinetic studies comparing 3- and 2-butenenitrile [1]. Furthermore, its unique molecular geometry dictates specific surface interactions, such as forming a double di-sigma bond on Si(001)-2x1 surfaces, a bonding mode not accessible to saturated or conjugated analogs . These distinct reactivity profiles and structural limitations mean that substituting 3-butenenitrile with a related nitrile would fundamentally alter reaction kinetics, product selectivity, or material properties, thereby compromising the intended synthetic or industrial outcome.

Quantifiable Differentiation: Head-to-Head Performance Data for 3-Butenenitrile


Isomerization Kinetics: 3-Butenenitrile vs. 2-Butenenitrile with Imidazole

3-Butenenitrile isomerizes to its conjugated isomer, 2-butenenitrile (crotononitrile), in the presence of imidazole. Kinetic studies reveal a significant rate difference between this isomerization step and the subsequent cyanoethylation of the 2-butenenitrile product [1]. This data allows for the precise prediction and control of reaction outcomes when 3-butenenitrile is used as a substrate, a critical factor not applicable to direct use of the saturated analog.

Isomerization Kinetics Cyanoethylation

Amine-Catalyzed Isomerization Equilibrium: 3-Butenenitrile to 2-Butenenitrile

The base-catalyzed isomerization of 3-butenenitrile to its conjugated isomer is well-established. A study comparing various amine catalysts found triethylamine to be highly effective, driving the reaction to a defined equilibrium composition [1]. This contrasts with the behavior of saturated nitriles, which do not undergo this transformation, and highlights the unique tautomerization potential of the allylic system.

Isomerization Catalysis Amines

Battery Electrolyte Additive Performance: 3-Butenenitrile vs. No Additive

3-Butenenitrile has been specifically identified as an effective additive in propylene carbonate (PC)-based electrolytes for lithium-ion batteries with graphite anodes [1]. Its function is to prevent the exfoliation of the graphite anode, a common failure mode in PC-based systems, by forming a protective film via reductive polymerization. This specific film-forming capability is not a general property of all nitriles and is attributed to the presence of the terminal alkene group.

Battery Electrolyte Additive

High-Value Application Scenarios Leveraging 3-Butenenitrile's Specific Reactivity


Controlled Synthesis of Conjugated Nitriles via In-Situ Isomerization

Researchers requiring 2-butenenitrile (crotononitrile) for further reactions, such as cyanoethylations, can utilize 3-butenenitrile as a stable, commercially available precursor. As demonstrated by Yamada et al., the isomerization of 3-butenenitrile to 2-butenenitrile in the presence of imidazole is a defined, kinetically controlled step (k1=6.0 × 10⁻⁶ L/mol·s at 60°C), allowing for precise temporal control over the generation of the reactive conjugated species . This method avoids the direct handling and storage of the more reactive 2-butenenitrile.

Surface Functionalization and Semiconductor Processing

3-Butenenitrile's specific interaction with silicon surfaces, forming a double di-sigma bond that rearranges under molecular flux, makes it a candidate for organic functionalization of semiconductor surfaces . This unique chemisorption pathway is distinct from that of saturated or other unsaturated nitriles, providing a tool for creating specific surface terminations or molecular imprints in materials science and microfabrication research.

Advanced Battery Electrolyte Formulation

Formulators of lithium-ion battery electrolytes, particularly those using propylene carbonate (PC) solvents with graphite anodes, can incorporate 3-butenenitrile as a functional additive . Its ability to undergo reductive polymerization at the anode surface prevents the detrimental co-intercalation and exfoliation of the graphite structure, thereby enhancing cycle life and safety. This application leverages the compound's polymerizable terminal alkene group, a feature absent in common nitrile solvents like acetonitrile.

Synthesis of Thioether and Sulfone Derivatives via Radical Addition

The terminal double bond of 3-butenenitrile is susceptible to free-radical addition reactions, making it a valuable building block for creating sulfur-containing molecules. Lynn, Roberts, and Kilsheimer demonstrated the free radical-catalyzed addition of thiols to 3-butenenitrile to produce various sulfides, which were subsequently oxidized to the corresponding sulfones . This methodology provides a direct route to functionalized nitriles for use in medicinal chemistry and materials science.

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